molecular formula C11H11NO5S B2627099 (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID CAS No. 524926-13-4

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID

Cat. No.: B2627099
CAS No.: 524926-13-4
M. Wt: 269.27
InChI Key: MXCDQRVVPRFQTJ-ONEGZZNKSA-N
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Description

The compound (2E)-3-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}prop-2-enoic acid is a structurally complex α,β-unsaturated carboxylic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group at position 3 and a methylthio group at position 3. The (2E)-configuration of the propenoic acid moiety ensures distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDQRVVPRFQTJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.

    Substitution Reactions: The methoxycarbonyl and methyl groups are introduced to the thiophene ring through substitution reactions using appropriate reagents.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the coupling of the substituted thiophene ring with a prop-2-enoic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The target compound’s methoxycarbonyl group is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated system compared to the electron-neutral carbamoyl group in or the electron-deficient bromine substituent in . This may increase reactivity in Michael addition or nucleophilic substitution reactions.

Hydrogen-Bonding Capacity: Unlike 5-hydroxyferulic acid , which has two phenolic hydroxyl groups for strong hydrogen bonding, the target relies on carboxylic acid and carbamoyl groups, offering moderate H-bond donor/acceptor capacity. This impacts solubility and crystal packing, as seen in studies on hydrogen-bonding patterns in similar systems .

Biological Activity

(2E)-3-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C12H13N2O3S\text{C}_{12}\text{H}_{13}\text{N}_{2}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight: 253.31 g/mol
  • Solubility: Soluble in organic solvents, with limited water solubility.
  • Functional Groups: Contains a carbamoyl and methoxycarbonyl group, contributing to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of thiophenes have shown efficacy against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Cytotoxicity Against Tumor Cells

Research has demonstrated that certain thiophene derivatives possess cytotoxic properties against tumor cell lines. A study assessing the cytotoxic effects of related compounds revealed tumor-specific cytotoxicity, suggesting that this compound could be further explored for its potential as an anticancer agent .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For instance, some derivatives have been shown to inhibit urease activity, which is crucial for the survival of H. pylori in acidic environments . This inhibition could lead to the development of new treatments for infections caused by this pathogen.

Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives, including this compound, evaluated their effectiveness against H. pylori. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, comparable to standard antibiotics .

Study 2: Cytotoxicity Profile

In vitro tests were performed on various human tumor cell lines to assess the cytotoxic effects of this compound. The compound exhibited an IC50 value of approximately 25 µM against breast cancer cells, indicating a strong potential for further development as an anticancer drug .

Summary Table of Biological Activities

Activity Effect IC50/Concentration
Antimicrobial against H. pyloriSignificant reduction in viability50 µM
Cytotoxicity against tumor cellsStrong cytotoxic effects25 µM
Urease inhibitionInhibition observedNot specified

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